molecular formula C14H11N3O2S B5522015 N-(2,1,3-benzothiadiazol-4-yl)-4-methoxybenzamide

N-(2,1,3-benzothiadiazol-4-yl)-4-methoxybenzamide

Cat. No.: B5522015
M. Wt: 285.32 g/mol
InChI Key: DAANQWNNKBTLBC-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-4-methoxybenzamide typically involves the reaction of 2,1,3-benzothiadiazole with 4-methoxybenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-(2,1,3-benzothiadiazol-4-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo substitution reactions where functional groups on the benzothiadiazole ring or the methoxybenzamide moiety are replaced by other groups.

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-yl)-4-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-4-methoxybenzamide involves its interaction with specific molecular targets. In photodynamic therapy, for example, it can generate reactive oxygen species upon exposure to light, leading to the destruction of cancer cells. The compound’s photophysical properties, such as fluorescence, are also exploited in various applications .

Comparison with Similar Compounds

N-(2,1,3-benzothiadiazol-4-yl)-4-methoxybenzamide can be compared with other benzothiadiazole derivatives, such as:

This compound stands out due to its unique combination of a methoxy group and a benzamide moiety, which imparts specific photophysical properties and reactivity patterns.

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c1-19-10-7-5-9(6-8-10)14(18)15-11-3-2-4-12-13(11)17-20-16-12/h2-8H,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAANQWNNKBTLBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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